molecular formula C9H11FO2 B2437134 2-(4-Fluorophenyl)-2-methoxyethan-1-ol CAS No. 1785506-03-7

2-(4-Fluorophenyl)-2-methoxyethan-1-ol

Cat. No. B2437134
CAS RN: 1785506-03-7
M. Wt: 170.183
InChI Key: ZYRUZABXGYQLBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of “2-(4-Fluorophenyl)-2-methoxyethan-1-ol” can be analyzed using various methods. A study on a similar compound, 2-(4-fluorophenyl)-ethylamine, used resonant two-photon ionization (R2PI) and ionization-loss stimulated Raman spectroscopy (ILSRS) to study its conformational landscape . The study revealed two gauche configurations with folded ethylamino side chains and amino groups aiming in different directions, along with a symmetric anti structure with an outward extended chain .

Scientific Research Applications

Organometallic Chemistry

E. Bustelo and colleagues (2007) explored the activation of 1-(4-fluorophenyl)prop-2-yn-1-ol, which is structurally similar to 2-(4-Fluorophenyl)-2-methoxyethan-1-ol, by ruthenium complexes. This study led to the synthesis of a series of allenylidene and alkenylcarbyne complexes, showcasing its utility in organometallic chemistry (Bustelo et al., 2007).

Antitumor Agents

Li-Chen Chou and others (2010) investigated 2-phenylquinolin-4-ones (2-PQs) for anticancer properties. Among these, 2-(3-fluorophenyl)-5-hydroxy-6-methoxyquinolin-4-one showed significant inhibitory activity against cancer cell lines, indicating the potential of fluorophenyl compounds in cancer therapy (Chou et al., 2010).

Antimicrobial Activity

M. Nagamani and associates (2018) synthesized derivatives of 2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl) propan-1-ones and evaluated their antimicrobial activity. This research demonstrates the potential of fluoro-substituted compounds in developing new antimicrobial agents (Nagamani et al., 2018).

Luminescence and Transport Properties

K. Tong and team (2004) examined the transport and luminescence properties of naphthyl phenylamine compounds with polar side groups including 4-fluorophenyl. This study highlights the importance of fluorophenyl derivatives in understanding luminescence and transport in organic materials (Tong et al., 2004).

Crystal Structure Analysis

D. Chopra and colleagues (2006) performed a charge density study on crystalline compounds including 1-(4-fluorophenyl) derivatives. Their research provides valuable insights into the weak intermolecular interactions in crystal structures, underlining the significance of fluorophenyl compounds in crystallography (Chopra et al., 2006).

Safety and Hazards

The safety data sheet for a related compound, 4-Fluorophenyl isocyanate, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . It’s important to handle such compounds with care, using appropriate personal protective equipment.

properties

IUPAC Name

2-(4-fluorophenyl)-2-methoxyethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FO2/c1-12-9(6-11)7-2-4-8(10)5-3-7/h2-5,9,11H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYRUZABXGYQLBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CO)C1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorophenyl)-2-methoxyethan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.